![molecular formula C12H9N3O2 B5859686 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole](/img/structure/B5859686.png)
1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, commonly known as MFBT, is a benzotriazole derivative. Benzotriazoles are an important class of organic compounds that exhibit a wide range of biological activities. MFBT is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways.
Wirkmechanismus
MFBT inhibits PTP activity by binding to the catalytic site of the enzyme and blocking its function. 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole are involved in the dephosphorylation of tyrosine residues in proteins, which is a critical step in cellular signaling pathways. By inhibiting this compound, MFBT can modulate the activity of various signaling pathways, leading to its biological effects.
Biochemical and physiological effects:
MFBT has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. MFBT can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MFBT has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MFBT has several advantages for lab experiments. It is a highly selective inhibitor of 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, which makes it a useful tool for studying the role of these enzymes in cellular signaling pathways. MFBT is also stable and easy to synthesize, which facilitates its use in experiments. However, MFBT has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on MFBT. One potential area of investigation is the development of MFBT-based drugs for the treatment of cancer, diabetes, and other diseases. Another direction is the identification of new PTP targets for MFBT and the elucidation of the signaling pathways involved. Additionally, the optimization of MFBT's pharmacokinetic properties and the development of more potent analogs are areas of interest for future research.
Conclusion:
In conclusion, MFBT is a benzotriazole derivative with potent inhibitory activity against 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole. It has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases. MFBT's mechanism of action involves the inhibition of PTP activity, leading to its various biochemical and physiological effects. MFBT has several advantages for lab experiments, but also some limitations. There are several future directions for the research on MFBT, including the development of MFBT-based drugs and the identification of new PTP targets.
Synthesemethoden
MFBT can be synthesized by reacting 2-methyl-3-furoic acid with 1H-1,2,3-benzotriazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MFBT as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
MFBT has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various 1-(2-methyl-3-furoyl)-1H-1,2,3-benzotriazole, including SHP-1, SHP-2, and PTP1B, which are implicated in several diseases such as cancer, diabetes, and autoimmune disorders. MFBT has also been reported to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor activities.
Eigenschaften
IUPAC Name |
benzotriazol-1-yl-(2-methylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-9(6-7-17-8)12(16)15-11-5-3-2-4-10(11)13-14-15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKMQFBFZXVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.